molecular formula C15H24BrClN2O2S B2400510 (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride CAS No. 1608644-07-0

(E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride

Cat. No.: B2400510
CAS No.: 1608644-07-0
M. Wt: 411.78
InChI Key: IWRNYXIQYTUQCU-UHFFFAOYSA-N
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Description

(E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a bromophenyl group, and an ethenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dimethylpentan-2-amine with appropriate reagents to introduce the amino group.

    Bromophenyl Addition:

    Ethenesulfonamide Formation: The final step involves the formation of the ethenesulfonamide moiety through a coupling reaction with suitable sulfonamide reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the amino group.

    Reduction Products: Reduced derivatives of the bromophenyl group.

    Substitution Products: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may serve as a probe to study cellular processes and interactions due to its unique structural features.

Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-chlorophenyl)ethenesulfonamide;hydrochloride
  • (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-fluorophenyl)ethenesulfonamide;hydrochloride

Comparison: Compared to its analogs, (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride exhibits unique properties due to the presence of the bromine atom. This difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(E)-N-(1-amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S.ClH/c1-12(2)10-15(3,11-17)18-21(19,20)8-7-13-5-4-6-14(16)9-13;/h4-9,12,18H,10-11,17H2,1-3H3;1H/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRNYXIQYTUQCU-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)NS(=O)(=O)C=CC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C)(CN)NS(=O)(=O)/C=C/C1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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